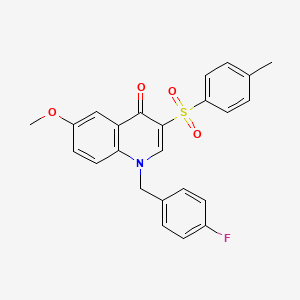

![molecular formula C17H13NO3 B2420533 Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate CAS No. 1207024-72-3](/img/structure/B2420533.png)

Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate” is a compound related to Methyl 5-Methyl-3-isoxazolecarboxylate . This compound is a white to off-white crystalline powder . It is related to Leflunomide, an antirheumatic compound used to treat rheumatoid arthritis and psoriatic arthritis .

Synthesis Analysis

The synthesis of isoxazoles often involves the cycloisomerization of α,β-acetylenic oximes, leading to substituted isoxazoles . Other methods include the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can also yield various 3-substituted and 3,5-disubstituted isoxazoles .Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography . Density functional theory (DFT) analysis can be used to study the electronic structure of molecules .Chemical Reactions Analysis

Isoxazole derivatives can exhibit various chemical reactions. For instance, they can undergo antibacterial and antioxidant activities . The derivatives can also be examined for their potential by using Gentamycin as a standard drug against S. aureus and E. coli bacterial strains .Physical And Chemical Properties Analysis

“Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate” is a white to off-white crystalline powder . More detailed physical and chemical properties can be obtained through further analysis.Wissenschaftliche Forschungsanwendungen

1. Pharmacological Properties

Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate and its derivatives have been studied for their significant pharmacological properties. In a study by Kamble et al. (2017), compounds similar to Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate showed notable angiotensin converting enzyme inhibition, anti-proliferative, anti-inflammatory, and anti-fungal activities after undergoing docking against AT1 receptor protein enzyme and in vitro analyses (Kamble et al., 2017).

2. Chemical Synthesis and Scaffold Utility

Ruano et al. (2005) explored the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives using Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate as a scaffold. This demonstrates the compound’s potential as a convenient scaffold for creating other novel chemical entities (Ruano, Fajardo & Martín, 2005).

3. Biological Activity of Derivatives

Research by Kletskov et al. (2018) found that derivatives of Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate, specifically those containing isoxazole and isothiazole moieties, exhibited synergistic effects when combined with the antitumor drug Temozolomide in brain tumor chemotherapy (Kletskov et al., 2018).

4. Novel Bioactivation Mechanism

A study by Bylund et al. (2012) on phenyl methyl-isoxazole derivatives, related to Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate, revealed a novel bioactivation mechanism through which these compounds could form reactive metabolites. This is critical in understanding the metabolism and potential toxicity of these compounds (Bylund et al., 2012).

Wirkmechanismus

Target of Action

Isoxazole derivatives have been found to interact with various enzymes and receptors, such as the cox-2 enzyme .

Mode of Action

For instance, some isoxazole derivatives have been found to create ideal binding interactions with the COX-2 enzyme .

Biochemical Pathways

Isoxazole derivatives have been associated with various biological activities, including anti-tubercular activity .

Pharmacokinetics

One study mentioned that a similar compound showed good pharmacokinetic (pk) characteristics, with high oral bioavailability .

Zukünftige Richtungen

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Thus, in this context, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . All the derivatives were evaluated for their in vitro antibacterial activity against Gram-positive (Enterococcus, Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Salmonella, Klebsiella and Escherichia coli) bacteria and their minimum inhibitory concentration (MIC) was determined .

Eigenschaften

IUPAC Name |

methyl 5-(4-phenylphenyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-17(19)15-11-16(21-18-15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTZRTIHDGTBKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2420450.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2420454.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one](/img/structure/B2420458.png)

![5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2420461.png)

![[4-Amino-2-(hydroxymethyl)phenyl]methanol](/img/structure/B2420462.png)

![2-(3,4-dimethoxyphenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2420472.png)